molecular formula C25H23NO5S B281284 Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B281284
M. Wt: 449.5 g/mol
InChI Key: MBXJDUNURJNKSO-UHFFFAOYSA-N
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Description

Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as "DMB" and has been synthesized through various methods. DMB has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of DMB involves the inhibition of various enzymes, including cyclooxygenase-2 and 5-lipoxygenase. DMB has been shown to inhibit the production of inflammatory mediators, including prostaglandins and leukotrienes. DMB has also been shown to induce apoptosis in cancer cells by activating various signaling pathways, including the JNK and p38 MAPK pathways. Additionally, DMB has been shown to improve glucose tolerance and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway.
Biochemical and Physiological Effects:
DMB has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-diabetic properties. DMB has been shown to inhibit the production of various inflammatory mediators, including prostaglandins and leukotrienes. DMB has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, DMB has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

DMB has several advantages for lab experiments, including its high yield and potent biological activity. However, DMB has some limitations, including its relatively high cost and potential toxicity at high doses.

Future Directions

There are several future directions for the study of DMB. One potential direction is the development of DMB analogs with improved pharmacological properties. Another potential direction is the investigation of the potential therapeutic applications of DMB in other diseases, including neurodegenerative diseases and cardiovascular diseases. Additionally, the investigation of the mechanism of action of DMB and its potential interactions with other compounds could provide valuable insights into its biological activity.

Synthesis Methods

DMB can be synthesized through various methods, including the reaction of benzyl 2-methyl-3-oxobutanoate with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of benzyl 2-methyl-3-oxobutanoate with 2,4-dimethylbenzenesulfonamide in the presence of a base. The yield of DMB obtained through these methods is relatively high.

Scientific Research Applications

DMB has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Studies have shown that DMB exhibits potent anti-inflammatory, anti-cancer, and anti-diabetic properties. DMB has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, which is responsible for the production of inflammatory mediators. DMB has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, DMB has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.

properties

Molecular Formula

C25H23NO5S

Molecular Weight

449.5 g/mol

IUPAC Name

benzyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C25H23NO5S/c1-16-9-12-23(17(2)13-16)32(28,29)26-20-10-11-22-21(14-20)24(18(3)31-22)25(27)30-15-19-7-5-4-6-8-19/h4-14,26H,15H2,1-3H3

InChI Key

MBXJDUNURJNKSO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCC4=CC=CC=C4)C)C

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCC4=CC=CC=C4)C)C

Origin of Product

United States

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